molecular formula C21H20F3N5O B2755903 5-methyl-1-phenyl-N-(1-(5-(trifluoromethyl)pyridin-2-yl)pyrrolidin-3-yl)-1H-pyrazole-4-carboxamide CAS No. 1798030-37-1

5-methyl-1-phenyl-N-(1-(5-(trifluoromethyl)pyridin-2-yl)pyrrolidin-3-yl)-1H-pyrazole-4-carboxamide

Katalognummer: B2755903
CAS-Nummer: 1798030-37-1
Molekulargewicht: 415.42
InChI-Schlüssel: OPOJBBWWSARHSP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

The compound 5-methyl-1-phenyl-N-(1-(5-(trifluoromethyl)pyridin-2-yl)pyrrolidin-3-yl)-1H-pyrazole-4-carboxamide is a pyrazole-4-carboxamide derivative characterized by:

  • 1-Phenyl group: Substituted at the pyrazole’s N1 position, contributing aromatic interactions.
  • 5-Methyl group: Enhances steric bulk and hydrophobic interactions.
  • N-Linked substituent: A pyrrolidin-3-yl group connected to a 5-(trifluoromethyl)pyridin-2-yl moiety, introducing conformational flexibility and electron-withdrawing properties via the trifluoromethyl group.

The compound’s molecular formula is hypothesized to be C₂₁H₂₀F₃N₅O (molecular weight ≈ 451.43 g/mol), though experimental validation is required.

Eigenschaften

IUPAC Name

5-methyl-1-phenyl-N-[1-[5-(trifluoromethyl)pyridin-2-yl]pyrrolidin-3-yl]pyrazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20F3N5O/c1-14-18(12-26-29(14)17-5-3-2-4-6-17)20(30)27-16-9-10-28(13-16)19-8-7-15(11-25-19)21(22,23)24/h2-8,11-12,16H,9-10,13H2,1H3,(H,27,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPOJBBWWSARHSP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=NN1C2=CC=CC=C2)C(=O)NC3CCN(C3)C4=NC=C(C=C4)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20F3N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biologische Aktivität

5-methyl-1-phenyl-N-(1-(5-(trifluoromethyl)pyridin-2-yl)pyrrolidin-3-yl)-1H-pyrazole-4-carboxamide, with CAS number 1798030-37-1, is a novel compound that has garnered attention for its potential biological activities. This compound belongs to the pyrazole class, which is known for a variety of pharmacological effects, including anti-inflammatory, analgesic, and anticancer properties.

The molecular formula of this compound is C21H20F3N5OC_{21}H_{20}F_{3}N_{5}O with a molecular weight of 415.4 g/mol. Its structure features a complex arrangement that includes trifluoromethyl and pyridine moieties, which may contribute to its biological activity.

PropertyValue
Molecular FormulaC21H20F3N5O
Molecular Weight415.4 g/mol
CAS Number1798030-37-1

Research indicates that pyrazole derivatives often exert their biological effects through various mechanisms including:

  • Inhibition of Enzymatic Activity : Many pyrazole compounds inhibit enzymes such as cyclooxygenases (COX), which play a crucial role in inflammation.
  • Anticancer Activity : Pyrazoles have been shown to induce apoptosis in cancer cells and inhibit tumor growth by affecting pathways related to cell proliferation and survival.

For instance, studies on related pyrazole compounds have demonstrated significant cytotoxicity against various cancer cell lines, including MCF-7 and CCRF-CEM, with IC50 values as low as 0.07 µM for EGFR inhibition .

Anticancer Properties

The compound's structural features suggest potential anticancer activity. Similar pyrazole derivatives have shown promising results in inhibiting cell growth and inducing apoptosis in cancer cells. For example:

  • Cytotoxicity : Compounds with similar structures have demonstrated IC50 values ranging from 0.07 µM to 0.26 µM against various cancer cell lines .
  • Mechanisms : The induction of caspase pathways has been noted, indicating a mechanism involving programmed cell death, which is crucial for anticancer activity .

Anti-inflammatory Activity

The anti-inflammatory effects of pyrazole derivatives are well-documented:

  • COX Inhibition : Pyrazoles can inhibit COX enzymes, leading to reduced production of pro-inflammatory mediators. Studies have shown that certain derivatives exhibit potent anti-inflammatory effects with IC50 values comparable to established anti-inflammatory drugs .

Case Studies

Several studies have explored the biological activities of pyrazole derivatives:

  • Study on Anticancer Activity :
    • A derivative similar to the compound exhibited significant cytotoxicity against leukemia cell lines with an IC50 value of 2.23 μM .
  • Study on Anti-inflammatory Effects :
    • A series of novel pyrazole compounds were evaluated for their anti-inflammatory properties in vivo, showing promising results comparable to conventional treatments .

Wissenschaftliche Forschungsanwendungen

Biological Activities

Research has indicated that this compound exhibits a range of biological activities, making it a candidate for therapeutic applications.

Antifungal Activity

A study synthesized various derivatives of N-(substituted pyridinyl)-1-methyl(phenyl)-3-(trifluoromethyl)-1H-pyrazole-4-carboxamide, including the target compound. These derivatives were tested against phytopathogenic fungi such as Gibberella zeae, Fusarium oxysporum, and Cytospora mandshurica. Some compounds demonstrated moderate antifungal activity, with certain derivatives showing over 50% inhibition against G. zeae at concentrations of 100 µg/mL, outperforming commercial fungicides like carboxin and boscalid .

Anti-inflammatory Properties

The compound's structure suggests potential anti-inflammatory effects due to its ability to inhibit cyclooxygenase enzymes (COX-1 and COX-2). These enzymes are critical in the inflammatory process, and compounds that can effectively inhibit them are valuable in treating inflammatory diseases.

Antidiabetic Potential

Preliminary studies have shown that related compounds can lower serum glucose levels in test animals. This suggests a potential application in managing diabetes, although further research is needed to confirm these effects specifically for the target compound .

Case Studies

Several case studies have documented the efficacy of similar compounds in clinical settings:

  • Case Study on Antifungal Efficacy : In vitro assays demonstrated that specific derivatives of pyrazole carboxamides exhibited significant antifungal activity against Gibberella zeae, indicating their potential use as agricultural fungicides.
  • Anti-inflammatory Research : A series of experiments on related pyrazole derivatives suggested their effectiveness in reducing inflammation markers in animal models, supporting their application in pain management therapies.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structural Analogs

Structural and Physicochemical Properties

The target compound’s key structural features are compared to analogous pyrazole carboxamides from literature (Table 1):

Table 1: Comparison of Structural and Physicochemical Properties

Compound ID Molecular Formula Molecular Weight Substituents Melting Point (°C) Yield (%) Key Features
Target Compound C₂₁H₂₀F₃N₅O* 451.43* 5-Me, 1-Ph, pyrrolidinyl-TFMP N/A N/A Trifluoromethylpyridine, pyrrolidine flexibility
3a () C₂₁H₁₅ClN₆O 402.83 5-Cl, 1-Ph, 4-cyano 133–135 68 Chloro and cyano groups enhance polarity
3d () C₂₁H₁₄ClFN₆O 420.82 5-Cl, 1-Ph, 4-fluorophenyl 181–183 71 Fluorine improves metabolic stability
5-(4-Chlorophenyl)... () C₂₃H₁₇Cl₃N₄O 483.76 5-Cl, 1,4-diClPh, 3-pyridylmethyl N/A N/A Dichlorophenyl groups increase lipophilicity

*Hypothetical values based on structural analysis.

Key Observations:

Trifluoromethyl vs. The trifluoromethyl group may improve metabolic stability relative to chloro analogs, as seen in fluorinated drug candidates .

Pyrrolidine Flexibility vs. Rigid Aromatic Groups :

  • The pyrrolidin-3-yl linker in the target compound introduces conformational flexibility, which could optimize receptor interactions compared to rigid aromatic substituents in 3a–3d .

Synthetic Yields :

  • Analogous compounds (e.g., 3a–3d) show moderate yields (62–71%) using EDCI/HOBt-mediated coupling, suggesting similar challenges in synthesizing the target compound .

Challenges and Opportunities

  • Solubility : The trifluoromethyl group and pyrrolidine ring may improve aqueous solubility compared to highly chlorinated derivatives (e.g., ).

Q & A

Q. What are the standard synthetic routes for preparing 5-methyl-1-phenyl-N-(1-(5-(trifluoromethyl)pyridin-2-yl)pyrrolidin-3-yl)-1H-pyrazole-4-carboxamide?

The synthesis typically involves multi-step reactions, including cyclocondensation and coupling steps. For pyrazole-carboxamide derivatives, a common approach is:

Cyclocondensation : React ethyl acetoacetate with phenylhydrazine to form the pyrazole core .

Functionalization : Introduce the trifluoromethylpyridine-pyrrolidine moiety via nucleophilic substitution or coupling reactions. For example, K₂CO₃ in DMF is used to facilitate alkylation or amidation steps, as seen in analogous syntheses .

Purification : Column chromatography and recrystallization are critical to isolate the final product.

Q. Which analytical techniques are used to confirm the structure and purity of this compound?

  • Spectroscopic Methods :
    • NMR (¹H, ¹³C, and ¹⁹F) to confirm substituent positions and stereochemistry.
    • Mass Spectrometry (HRMS or ESI-MS) for molecular weight validation.
  • Chromatography : Thin-Layer Chromatography (TLC) monitors reaction progress , while HPLC ensures purity.
  • X-ray Crystallography : Resolves crystal packing and absolute configuration, as applied in structurally similar pyrazole derivatives .

Q. What preliminary biological screening methods are recommended for this compound?

  • In vitro Assays :
    • Enzyme Inhibition : Test against kinases or proteases using fluorogenic substrates.
    • Antimicrobial Activity : Employ broth microdilution assays (e.g., MIC determination) .
  • Cytotoxicity : Use MTT assays on cancer cell lines (e.g., HeLa or MCF-7) to assess anticancer potential .

Advanced Research Questions

Q. How can synthetic yields be optimized for the pyrrolidine-pyridine coupling step?

  • Reagent Optimization : Use Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) for aryl-aryl bonds. For amide bonds, activate the carboxylic acid with HATU or EDCI .
  • Solvent Effects : Polar aprotic solvents (DMF, DMSO) enhance solubility of intermediates.
  • Temperature Control : Microwave-assisted synthesis reduces reaction time and improves regioselectivity .

Q. What computational methods are suitable for predicting binding modes and structure-activity relationships (SAR)?

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with target proteins (e.g., kinases). Focus on the trifluoromethylpyridine moiety’s role in hydrophobic interactions .
  • DFT Calculations : Analyze electronic properties (e.g., HOMO-LUMO gaps) to correlate reactivity with substituents .
  • MD Simulations : Assess stability of ligand-protein complexes over 100 ns trajectories (GROMACS/AMBER) .

Q. How should contradictory biological activity data be resolved?

  • Dose-Response Validation : Repeat assays with tighter concentration gradients (e.g., 0.1–100 µM) to confirm IC₅₀ values.
  • Off-Target Screening : Use proteome-wide profiling (e.g., KINOMEscan) to identify non-specific interactions .
  • Metabolite Analysis : LC-MS/MS to detect degradation products that may influence activity .

Q. What strategies are effective for improving metabolic stability in vivo?

  • Prodrug Design : Mask polar groups (e.g., carboxamide) with ester or phosphate moieties.
  • Isotope Labeling : Introduce ¹⁸F or ³H for pharmacokinetic tracking .
  • CYP450 Inhibition Studies : Use liver microsomes to identify metabolic hotspots and guide structural modifications .

Q. How can the compound’s selectivity for specific biological targets be enhanced?

  • Fragment-Based Drug Design : Replace the phenyl group with bioisosteres (e.g., pyridyl) to fine-tune steric and electronic properties .
  • Crystallographic SAR : Co-crystallize derivatives with target proteins (e.g., TRK kinases) to optimize binding pockets .
  • Alanine Scanning : Mutate key residues in the target protein to validate critical interactions .

Methodological Notes

  • Data Reproducibility : Always include positive controls (e.g., staurosporine for kinase assays) and validate results across ≥3 independent experiments .
  • Safety : Handle trifluoromethyl groups with care due to potential toxicity; use fume hoods and PPE during synthesis .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.